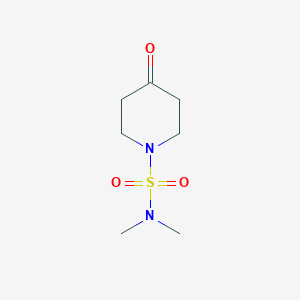
4-乙氧基-2-哌嗪-1-基-1,3-苯并噻唑
描述
4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound with the molecular formula C13H17N3OS and a molecular weight of 263.36 g/mol.
科学研究应用
4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties.
Antibacterial Activity: Some derivatives of this compound have demonstrated antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus.
Anti-inflammatory Properties: Research has indicated that certain derivatives exhibit anti-inflammatory effects by inhibiting enzymes like COX-1 and COX-2.
生化分析
Biochemical Properties
4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, with specific interactions observed with enzymes involved in bacterial cell wall synthesis . The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity and leading to antibacterial effects. Additionally, 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole has been evaluated for its drug-likeness, showing compliance with Lipinski’s rule of five, which suggests its potential as a drug candidate .
Cellular Effects
The effects of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole on various cell types and cellular processes have been extensively studied. It has demonstrated cytotoxicity towards several human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), skin (A431), and lung (A549) cancer cells The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
At the molecular level, 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . Molecular docking studies have shown that the compound forms stable complexes with target enzymes, primarily through hydrophobic interactions between its aromatic moieties and the lipophilic residues of the binding site . These interactions result in changes in gene expression and cellular function, contributing to its biological activity.
Dosage Effects in Animal Models
The effects of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and potential adverse effects . Threshold effects have been observed, where specific dosages are required to achieve the desired biological activity. Toxicity studies have also highlighted the importance of determining safe dosage ranges to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s metabolism affects its bioavailability and overall efficacy. Studies have shown that it undergoes biotransformation, leading to the formation of metabolites that may contribute to its biological activity. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution These interactions influence its localization and accumulation within target tissues, affecting its efficacy and potential side effects
Subcellular Localization
The subcellular localization of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is essential for developing targeted therapies and minimizing off-target effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. For instance, a common method involves the reaction of 2-amino benzothiazole with ethyl chloroformate and piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene, and the mixture is stirred at a low temperature (around -10 to -15°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
作用机制
The mechanism of action of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit proliferative pathways in cancer cells. The compound may interact with receptors or enzymes involved in cell growth and apoptosis . Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes, reducing the production of inflammatory mediators .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares a similar core structure but lacks the ethoxy group at the 4-position.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have different substituents on the benzothiazole ring and exhibit distinct biological activities.
Uniqueness
4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
4-ethoxy-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-17-10-4-3-5-11-12(10)15-13(18-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLLZXAJWAGWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Cyclohexyl(methyl)amino]isonicotinic acid](/img/structure/B1385733.png)
![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)
![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)
![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)
![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)

![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)
![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)




